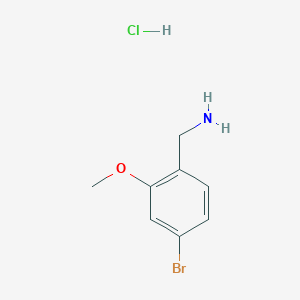![molecular formula C22H18FN3O4S B2760807 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-59-3](/img/structure/B2760807.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex compound featuring distinctive structural elements that render it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis generally begins with readily available starting materials such as benzo[d][1,3]dioxole-5-carboxylic acid, 4-fluoroaniline, and appropriate thiazole derivatives.
Coupling Reaction: : The benzo[d][1,3]dioxole-5-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation: : The acid chloride is then coupled with 4-fluoroaniline to form the intermediate amide.
Cyclization: : The intermediate is subjected to cyclization conditions, often involving the use of a suitable base and solvent, to form the tetrahydrobenzo[d]thiazole ring structure.
Final Steps: : The final compound is isolated and purified using standard chromatographic techniques and characterized by spectroscopic methods such as NMR and MS.
Industrial Production Methods
Scaling up the synthesis for industrial production may require optimization of reaction conditions to enhance yield and purity. Techniques like flow chemistry could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[d]thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: : The benzo[d][1,3]dioxole moiety can be reduced under specific conditions to open the dioxole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic attack.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation reactions.
Reduced benzo[d][1,3]dioxole derivatives: : From reduction reactions.
Substituted derivatives: : From substitution reactions, yielding compounds with various functional groups attached.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating catalytic cycles in organic transformations.
Material Science: : Potential use in the development of advanced materials due to its unique structural features.
Biology
Protein Interactions: : Studied for its ability to bind to certain proteins, affecting their function and activity.
Medicine
Drug Development: : Potential candidate for drug development due to its pharmacophoric groups, which might interact with biological targets in novel ways.
Industry
Dye and Pigment Manufacture: : Used as a precursor in the synthesis of complex organic dyes and pigments.
Mechanism of Action
The compound’s biological activity is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole moieties provide the necessary structural framework to fit into the active sites of these targets, while the fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: : Lacks the fluorophenyl group, resulting in different chemical reactivity and biological activity.
N-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: : Lacks the benzo[d][1,3]dioxole moiety, affecting its interaction with molecular targets.
Uniqueness
The presence of all three distinct moieties—benzo[d][1,3]dioxole, fluorophenyl, and tetrahydrobenzo[d]thiazole—confers unique chemical and biological properties, making it a versatile compound for various applications.
This is the detailed rundown of the compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-13-5-7-14(8-6-13)24-21(28)15-2-1-3-18-19(15)25-22(31-18)26-20(27)12-4-9-16-17(10-12)30-11-29-16/h4-10,15H,1-3,11H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYRQCWUJINTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)
![N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760730.png)


![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)
![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2760741.png)
![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)


![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)
